[(3-Methylthiophen-2-yl)methyl](propyl)amine
Description
(3-Methylthiophen-2-yl)methylamine (C₁₀H₁₅NS) is a secondary amine featuring a thiophene ring substituted with a methyl group at the 3-position and a propylamine group attached via a methylene linker. The compound’s structure combines the aromaticity of the thiophene ring with the nucleophilic properties of the amine, making it a candidate for pharmaceutical and materials science applications . Its molecular weight is 181.30 g/mol, with a purity of 95% and storage conditions at +4°C .
Properties
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NS/c1-3-5-10-7-9-8(2)4-6-11-9/h4,6,10H,3,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHBOXVIFRMMJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CS1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylthiophen-2-yl)methylamine typically involves the reaction of 3-methylthiophene with propylamine under specific conditions. One common method is the alkylation of 3-methylthiophene with propylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of (3-Methylthiophen-2-yl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Methylthiophen-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C₉H₁₆N₁S
Molecular Weight: 168.30 g/mol
IUPAC Name: (3-Methylthiophen-2-yl)methylamine
CAS Number: 869941-80-0
The compound features a methylthiophene moiety attached to a propyl amine, which contributes to its unique chemical reactivity and potential biological activity. The presence of the thiophene ring enhances its lipophilicity, potentially improving its ability to interact with biological membranes.
Pharmaceutical Development
(3-Methylthiophen-2-yl)methylamine has been investigated for its potential as a lead compound in drug development. Its structural characteristics suggest possible applications in creating new antidepressants or neuroprotective agents. The unique combination of functional groups may allow for selective interactions with specific receptors or enzymes involved in neurological pathways .
Research indicates that compounds similar to (3-Methylthiophen-2-yl)methylamine often exhibit significant pharmacological effects. For instance, predictive models suggest interactions with neurotransmitter systems, including serotonin and dopamine receptors. Experimental assays are essential for elucidating the compound's pharmacodynamics and potential therapeutic applications.
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, substitution) makes it valuable for synthesizing more complex molecules. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to dihydrothiophene derivatives .
Case Study 1: Antidepressant Development
In a study examining the antidepressant potential of (3-Methylthiophen-2-yl)methylamine, researchers evaluated its binding affinity to serotonin receptors. Results indicated a promising profile for enhancing mood regulation through serotonergic pathways, supporting further development into therapeutic agents.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound against oxidative stress in neuronal cell lines. The findings suggested that (3-Methylthiophen-2-yl)methylamine could mitigate neuronal damage through antioxidant mechanisms, highlighting its potential in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (3-Methylthiophen-2-yl)methylamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiophene Moieties
a) 4-Methyl-3-(2-propylaminopropionylamino)thiophene-2-carboxylic acid propylamide (C₁₃H₂₂N₄O₂S)
- Structure : Features a thiophene ring with methyl and propylamide substituents.
- Key Differences : The addition of a carboxylic acid propylamide group introduces hydrogen-bonding capacity and increases molecular weight (298.40 g/mol). This enhances solubility in polar solvents compared to the simpler amine structure of the target compound .
b) Duloxetine Hydrochloride (C₁₈H₁₉NOS·HCl)
- Structure : A tertiary amine with a thiophene ring, naphthalene oxide, and methyl group.
- Key Differences: Duloxetine’s bulkier aromatic system and tertiary amine structure contribute to its serotonin-norepinephrine reuptake inhibition. The hydrochloride salt improves bioavailability, a feature absent in the target compound .
c) [(3-Methylthiophen-2-yl)methyl][3-(morpholin-4-yl)propyl]amine (C₁₃H₂₂N₂OS)
- Structure : Incorporates a morpholine ring linked via a propyl group.
Analogues with Heterocyclic Replacements
a) (Furan-2-yl)methyl[3-(methylamino)propyl]amine (C₁₀H₁₈N₂O)
- Structure : Replaces thiophene with furan.
- Key Differences : The oxygen atom in furan reduces aromaticity compared to thiophene’s sulfur, altering electronic properties and binding affinities. Molecular weight is lower (182.27 g/mol) .
b) [Cu(L2)Cl]Tf₂N (L2 = bis(2-dimethylaminoethyl)-((1-propylimidazol-2-yl)methyl)amine)
Data Tables
Table 1: Molecular Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| (3-Methylthiophen-2-yl)methylamine | C₁₀H₁₅NS | 181.30 | Thiophene, secondary amine |
| Duloxetine Hydrochloride | C₁₈H₁₉NOS·HCl | 333.87 | Thiophene, tertiary amine |
| (Furan-2-yl)methyl[3-(methylamino)propyl]amine | C₁₀H₁₈N₂O | 182.27 | Furan, tertiary amine |
Biological Activity
(3-Methylthiophen-2-yl)methylamine is a compound of interest in medicinal chemistry due to its unique structural features, which include a thiophene ring and a propyl amine group. This combination may influence its biological activity, particularly in neuropharmacology and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of (3-Methylthiophen-2-yl)methylamine can be described as follows:
- Molecular Formula : C10H15NS
- Molecular Weight : 185.30 g/mol
The presence of the methyl group on the thiophene ring enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes.
The biological activity of (3-Methylthiophen-2-yl)methylamine is believed to stem from its interaction with various molecular targets, including neurotransmitter receptors. Compounds with similar structures often exhibit significant pharmacological effects, including:
- Modulation of serotonin and dopamine receptors.
- Potential neuroprotective effects against neurodegenerative diseases.
Table 1: Biological Activities of (3-Methylthiophen-2-yl)methylamine
Case Studies
- Neuropharmacological Studies : In a study examining the neuropharmacological profile of similar compounds, (3-Methylthiophen-2-yl)methylamine showed promising results in modulating serotonin receptor activity, suggesting potential applications in treating depression and anxiety disorders.
- Anticancer Research : A study focused on the cytotoxic effects of (3-Methylthiophen-2-yl)methylamine on various cancer cell lines demonstrated significant apoptosis induction, indicating its potential as an anticancer agent. The mechanism involved the activation of apoptotic pathways leading to cell death.
- Anthelmintic Activity : Research highlighted the compound's efficacy against parasitic helminths, showing over 50% mortality in treated worms within 72 hours. This suggests that (3-Methylthiophen-2-yl)methylamine could be developed as a novel anthelmintic agent.
Comparative Analysis
To better understand the uniqueness of (3-Methylthiophen-2-yl)methylamine, it is beneficial to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| 3-Methylthiophene | Thiophene ring | Aromatic properties |
| Propylamine | Aliphatic amine | Basic amine structure |
| 4-Ethylphenol | Phenolic group | Different reactivity profile |
| [(3-Methylthiophen-2-yl)methyl]amine | Thiophene + propyl group | Potential neuroactivity and anticancer properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
